methyl N-[3-(methylsulfanyl)propyl]carbamate
Description
Methyl N-[3-(methylsulfanyl)propyl]carbamate is a carbamate derivative characterized by a methyl ester group and a 3-(methylsulfanyl)propyl substituent. The compound’s molecular formula is inferred as C₆H₁₃NO₂S, with a molecular weight of 163.24 g/mol.
Properties
CAS No. |
1595989-84-6 |
|---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
methyl N-(3-methylsulfanylpropyl)carbamate |
InChI |
InChI=1S/C6H13NO2S/c1-9-6(8)7-4-3-5-10-2/h3-5H2,1-2H3,(H,7,8) |
InChI Key |
SJTSNHKGYFNZHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCCSC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[3-(methylsulfanyl)propyl]carbamate typically involves the reaction of 3-(methylsulfanyl)propylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
3-(methylsulfanyl)propylamine+methyl chloroformate→methyl N-[3-(methylsulfanyl)propyl]carbamate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl N-[3-(methylsulfanyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Methyl N-[3-(methylsulfanyl)propyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[3-(methylsulfanyl)propyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
The following table compares methyl N-[3-(methylsulfanyl)propyl]carbamate with key analogs, highlighting structural differences and functional implications:
Key Findings:
Substituent Effects on Lipophilicity: The methylsulfanyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to the hydrophilic 3-hydroxyphenyl group in methyl (3-hydroxyphenyl)-carbamate (logP ~1.2) . Propamocarb’s dimethylamino group introduces basicity (pKa ~9.5), enhancing solubility in acidic environments, unlike the neutral thioether in the target compound .
Propamocarb’s agricultural efficacy stems from its systemic mobility, a property less relevant to the target compound due to structural differences .
Synthetic Utility :
- The tert-butyl derivative demonstrates how protective groups (e.g., Boc) and chiral centers expand utility in peptide chemistry, whereas the target compound’s simpler structure may favor cost-effective bulk synthesis .
Biological Activity
Methyl N-[3-(methylsulfanyl)propyl]carbamate is a compound belonging to the class of carbamates, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a chemical structure characterized by a methylsulfanyl group attached to a propyl chain linked to a carbamate moiety. This structure is significant as it influences the compound's interaction with biological systems.
The mechanism of action of this compound is primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at synaptic clefts, resulting in prolonged neurotransmission, which can have both therapeutic and toxic effects.
Biological Activity Overview
- Neurotoxicity :
- Antimicrobial Activity :
- Stimulation of Methanogenesis :
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically involve dose-response models assessing the effects on AChE activity in various animal models:
Case Studies and Research Findings
-
Acute Neurotoxicity :
A study conducted on preweaning rats demonstrated that exposure to this compound led to observable neurotoxic effects, including altered behavior and physiological responses indicative of cholinergic overstimulation . -
Methanogenic Stimulation :
Research highlighted that exposure to this compound stimulated methanogenic bacteria in sediment samples, suggesting potential applications in bioremediation and environmental management strategies . -
Antifungal Screening :
In vitro assays revealed that this compound exhibited moderate antifungal activity against various pathogens, indicating its potential as a green pesticide alternative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
